1-(2,6-Difluoro-4-nitrophenyl)-3,3-difluoroazetidine
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Overview
Description
1-(2,6-Difluoro-4-nitrophenyl)-3,3-difluoroazetidine is a chemical compound characterized by the presence of both difluoro and nitrophenyl groups attached to an azetidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,6-Difluoro-4-nitrophenyl)-3,3-difluoroazetidine typically involves the reaction of 2,6-difluoro-4-nitrophenol with suitable azetidine precursors under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process parameters, such as temperature, pressure, and reaction time, are optimized to achieve maximum efficiency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1-(2,6-Difluoro-4-nitrophenyl)-3,3-difluoroazetidine undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Halogenation and nitration reactions are common, using reagents such as chlorine or nitric acid.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Chlorine gas in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions include various substituted azetidines and difluoro derivatives, which can be further utilized in the synthesis of more complex molecules .
Scientific Research Applications
1-(2,6-Difluoro-4-nitrophenyl)-3,3-difluoroazetidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(2,6-Difluoro-4-nitrophenyl)-3,3-difluoroazetidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s difluoro and nitrophenyl groups play a crucial role in its binding affinity and specificity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .
Comparison with Similar Compounds
Similar Compounds
- 2,6-Difluoro-4-nitrophenol
- 1-(2,6-Difluoro-4-nitrophenyl)piperidin-4-one
- 2-(2,6-Difluoro-4-nitrophenyl)propan-1-ol
Uniqueness
1-(2,6-Difluoro-4-nitrophenyl)-3,3-difluoroazetidine is unique due to its azetidine ring structure, which imparts distinct chemical and biological properties compared to other similar compounds. This uniqueness makes it a valuable compound for various research applications .
Properties
CAS No. |
919356-97-1 |
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Molecular Formula |
C9H6F4N2O2 |
Molecular Weight |
250.15 g/mol |
IUPAC Name |
1-(2,6-difluoro-4-nitrophenyl)-3,3-difluoroazetidine |
InChI |
InChI=1S/C9H6F4N2O2/c10-6-1-5(15(16)17)2-7(11)8(6)14-3-9(12,13)4-14/h1-2H,3-4H2 |
InChI Key |
LZVNSRPSJXCADH-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1C2=C(C=C(C=C2F)[N+](=O)[O-])F)(F)F |
Origin of Product |
United States |
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